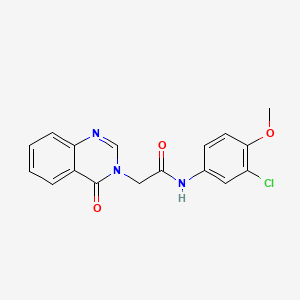
ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EHP-101, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as piperidinecarboxylates, which have been shown to exhibit diverse biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate also inhibits the activity of the enzyme monoacylglycerol lipase, which is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can reduce inflammation in animal models of multiple sclerosis and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another area of research is in the optimization of the synthesis method for ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, which could lead to the development of more efficient and cost-effective methods for producing this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and its potential effects on other cellular signaling pathways.
Métodos De Síntesis
The synthesis of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves a multistep process that begins with the reaction of 2-hydroxybenzaldehyde with ethyl 4-piperidinecarboxylate in the presence of a base. This step yields the intermediate product, which is then reacted with 2-phenoxyethyl bromide to form the final compound.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of neurodegenerative diseases such as multiple sclerosis and Huntington's disease. ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects and can reduce inflammation in the central nervous system, which is a key factor in the development of these diseases.
Propiedades
IUPAC Name |
ethyl 1-[(2-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-2-27-22(26)23(14-17-28-20-9-4-3-5-10-20)12-15-24(16-13-23)18-19-8-6-7-11-21(19)25/h3-11,25H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUOFMYAOVNFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)

![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)
![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
![N~1~-(tert-butyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5227940.png)
![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)
![2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)